2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one
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Description
2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the fumaronitrile family. It has two 4-bromophenyls replacing the hydrogens on the double bond . It is a dibromo bridging ligand linker for COFs in application of OLEDs and small molecule organic solar cells (SMOSCs) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-Bis(4-bromophenyl)benzo[g]quinoxaline was prepared by condensing 4,4’–dibromobenzil and 2,3–diaminonaphthalene in glacial acetic acid . Another method involved a mixture of 1,2-diamine and 1,2-diketone with TS-1 (1 wt.%) in methanol stirred at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystallographic study of 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) revealed that the compound crystallizes in the centrosymmetric space group P2_ {1}/c . The structure exhibited two strong intramolecular O-H…O hydrogen bonding interactions .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one are not available, related compounds have been studied. For instance, 2,3-Bis(4-bromophenyl)fumaronitrile and 4-(carbazol-9-yl)phenylboronic acid underwent a C-C coupling reaction to produce a stimuli-responsive fluorophoric molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one include a melting point of 216 – 217 °C . It appears as off-white powder/crystals .Safety and Hazards
The safety data sheet for a related compound, (4-Bromobutyl)triphenylphosphonium bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3-bis(4-bromophenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NOS/c16-11-3-1-10(2-4-11)15-18(14(19)9-20-15)13-7-5-12(17)6-8-13/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVSRHOLFOPNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one |
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